EINECS 264-532-7
Overview
Description
Microcrystalline Wax , is a complex combination of long, branched-chain hydrocarbons obtained from residual oils by solvent crystallization. It consists predominantly of saturated straight and branched-chain hydrocarbons, primarily greater than C35 . This compound is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microcrystalline Wax is produced through the de-oiling of petroleum. The process involves solvent crystallization, where residual oils are treated to separate the wax components. The resulting product is a highly refined hydrocarbon wax .
Industrial Production Methods
In industrial settings, Microcrystalline Wax is produced as part of the petroleum refining process. The wax is extracted from the residual oils left after the distillation of crude oil. This process ensures that the wax is of high purity and suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Microcrystalline Wax primarily undergoes physical changes rather than chemical reactions due to its stable hydrocarbon structure. it can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Oxidation of Microcrystalline Wax can occur in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions typically require elevated temperatures and controlled environments to proceed effectively.
Major Products Formed
The oxidation of Microcrystalline Wax can lead to the formation of carboxylic acids, ketones, and alcohols, depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
Microcrystalline Wax has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickening agent and viscosity control agent in various formulations.
Biology: Employed in histology for embedding tissue samples due to its excellent sectioning properties.
Medicine: Utilized in pharmaceutical formulations as a controlled-release agent and to improve the texture of ointments and creams.
Mechanism of Action
Microcrystalline Wax exerts its effects primarily through its physical properties rather than chemical interactions. Its high melting point and viscosity make it an excellent thickening agent. In pharmaceutical applications, it acts as a barrier to control the release of active ingredients, ensuring a sustained release over time.
Comparison with Similar Compounds
Microcrystalline Wax can be compared with other hydrocarbon waxes such as:
Paraffin Wax: Unlike Microcrystalline Wax, Paraffin Wax has a more crystalline structure and is less flexible. It is used in similar applications but provides a different texture and melting point.
Beeswax: A natural wax produced by honeybees, Beeswax has a lower melting point and different chemical composition compared to Microcrystalline Wax. It is often used in natural and organic products.
Carnauba Wax: Derived from the leaves of the Carnauba palm, this wax has a higher melting point and is harder than Microcrystalline Wax. It is used in applications requiring a high-gloss finish, such as automotive waxes and polishes.
Microcrystalline Wax stands out due to its unique combination of flexibility, high melting point, and excellent thickening properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMRRJAQORCIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63870-40-6 | |
Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63870-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-(2-(phenylamino)ethenyl)-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-anilinovinyl)-3-ethyl-4,5-dihydrothiazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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